3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride
Overview
Description
. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3-methoxybenzyl group through an oxy-methyl linkage.
Preparation Methods
The synthesis of 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the 3-Methoxybenzyl Group: The 3-methoxybenzyl group is introduced through an etherification reaction, where the hydroxyl group of the pyrrolidine ring reacts with 3-methoxybenzyl chloride in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Chemical Reactions Analysis
3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methoxybenzyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to modulation of their activity. This can result in changes in cellular signaling pathways, gene expression, and other biological processes .
Comparison with Similar Compounds
3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-{[(3-Methoxyphenyl)oxy]methyl}pyrrolidine hydrochloride: This compound has a similar structure but with a different substitution pattern on the benzyl group.
3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride: This compound features a piperidine ring instead of a pyrrolidine ring, leading to different chemical and biological properties
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-13-4-2-3-11(7-13)9-16-10-12-5-6-14-8-12;/h2-4,7,12,14H,5-6,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGZOPKOGVZNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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